Sodium bis(2-hydroxyethyl)dithiocarbamate
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Overview
Description
Sodium bis(2-hydroxyethyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of sulfur atoms replacing oxygen atoms in the carbamate structure. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, particularly its ability to form stable complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bis(2-hydroxyethyl)dithiocarbamate is typically synthesized by reacting primary or secondary amines with carbon disulfide under alkaline conditions. The general reaction involves the following steps:
- Reaction of amine with carbon disulfide:
R2NH+CS2→R2NCS2H
- Neutralization with sodium hydroxide:
R2NCS2H+NaOH→R2NCS2Na+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of carbon disulfide to a solution of the amine in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium bis(2-hydroxyethyl)dithiocarbamate undergoes various chemical reactions, including:
- Oxidation: It can be oxidized to form thiuram disulfides.
2R2NCS2−→[R2NC(S)S]2+2e−
- Substitution: It readily undergoes S-alkylation to form S-alkyl dithiocarbamates.
(CH3)2NCS2Na+(CH3O)2SO2→(CH3)2NC(S)SCH3+Na[CH3OSO3]
Common Reagents and Conditions:
- Oxidizing agents: Such as hydrogen peroxide or iodine.
- Alkylating agents: Such as methyl iodide or dimethyl sulfate.
Major Products:
- Thiuram disulfides: Formed through oxidation.
- S-alkyl dithiocarbamates: Formed through substitution reactions .
Scientific Research Applications
Sodium bis(2-hydroxyethyl)dithiocarbamate has a wide range of applications in scientific research:
- Chemistry: Used as a ligand to form stable metal complexes, which are useful in catalysis and material science.
- Biology: Employed in the study of enzyme inhibition due to its ability to bind to metal ions in enzymes.
- Medicine: Investigated for its potential use in treating diseases such as cancer and HIV due to its metal-chelating properties.
- Industry: Utilized in the vulcanization of rubber, as a flotation agent in mineral processing, and as a fungicide in agriculture .
Mechanism of Action
The primary mechanism of action of sodium bis(2-hydroxyethyl)dithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to the catalytic and regulatory thiol groups of cytoplasmic constituents. This binding disrupts the normal function of enzymes, leading to inhibition of their activity. The compound’s ability to chelate metals such as copper, iron, and zinc is central to its biological and industrial applications .
Comparison with Similar Compounds
- Sodium diethyldithiocarbamate
- Zinc bis(dithiocarbamate)
- Manganese bis(dithiocarbamate)
Comparison: Sodium bis(2-hydroxyethyl)dithiocarbamate is unique due to its bis(2-hydroxyethyl) substituents, which enhance its solubility in water and its ability to form stable complexes with a wide range of metals. This makes it particularly useful in applications requiring high solubility and strong metal-binding properties .
Properties
CAS No. |
2801-04-9 |
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Molecular Formula |
C5H10NNaO2S2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
sodium;N,N-bis(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NO2S2.Na/c7-3-1-6(2-4-8)5(9)10;/h7-8H,1-4H2,(H,9,10);/q;+1/p-1 |
InChI Key |
QUYHMLCZZRISNN-UHFFFAOYSA-M |
Canonical SMILES |
C(CO)N(CCO)C(=S)[S-].[Na+] |
Origin of Product |
United States |
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